physical and chemical properties of 2-Cyano-5-(3-methylsulfonylphenyl)phenol
physical and chemical properties of 2-Cyano-5-(3-methylsulfonylphenyl)phenol
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Cyano-5-(3-methylsulfonylphenyl)phenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to offer well-grounded predictions of its characteristics and behavior. The guide covers the compound's structure and nomenclature, predicted physicochemical properties, a plausible synthetic route via Suzuki-Miyaura cross-coupling, and a discussion of its potential biological activities and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the rational design and synthesis of novel biphenyl scaffolds.
Introduction and Chemical Identity
2-Cyano-5-(3-methylsulfonylphenyl)phenol is a bifunctional organic molecule belonging to the biphenyl class of compounds. Its structure features a phenol ring substituted with a cyano group and a methylsulfonylphenyl group. The strategic placement of these functional groups—a hydroxyl group, a cyano moiety, and a methylsulfonyl group—suggests a molecule with interesting electronic properties and the potential for diverse chemical interactions, making it a candidate for investigation in various scientific domains.
Based on standard IUPAC nomenclature, the more precise name for this compound is 3'-hydroxy-5'-(methylsulfonyl)-[1,1'-biphenyl]-2-carbonitrile . This name more accurately describes the connectivity of the two phenyl rings and the positions of the substituents. For clarity and consistency with the user's query, this guide will use the name 2-Cyano-5-(3-methylsulfonylphenyl)phenol, while acknowledging its more formal IUPAC designation.
The core structure consists of two phenyl rings linked by a single bond. One ring is functionalized with a hydroxyl (-OH) group and a cyano (-CN) group, while the other bears a methylsulfonyl (-SO₂CH₃) group. The hydroxyl group can act as a hydrogen bond donor and imparts acidic properties to the molecule. The cyano group is a strong electron-withdrawing group, influencing the electronic distribution of the aromatic ring. The methylsulfonyl group is also a polar, electron-withdrawing group that can enhance solubility in polar solvents and participate in dipole-dipole interactions.
Physicochemical Properties
| Property | Estimated Value | Rationale and Key References |
| Molecular Formula | C₁₄H₁₁NO₃S | Based on the chemical structure. |
| Molecular Weight | 273.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or brown solid | 2-Cyanophenol is a white to brown solid.[1][2][3][4][5] The introduction of the second aromatic ring is likely to maintain the solid state at room temperature. |
| Melting Point | 130 - 160 °C | The melting point of 2-cyanophenol is 92-95 °C.[2][3][4][5] The larger, more rigid biphenyl structure with a polar sulfonyl group would be expected to have a higher melting point due to increased intermolecular forces. |
| Boiling Point | > 300 °C (decomposes) | 2-Cyanophenol has a boiling point of 149 °C at 14 mmHg.[2][3][4][5] The biphenyl structure will significantly increase the boiling point. Decomposition at higher temperatures is likely. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Low solubility in water and nonpolar solvents (e.g., hexane). | The phenol and methylsulfonyl groups will impart polarity, enhancing solubility in polar solvents. The overall large aromatic structure will limit water solubility. 2-Cyanophenol has some water solubility.[4] |
| pKa | 6.5 - 7.5 | The pKa of 2-cyanophenol is approximately 6.86.[2][5] The additional electron-withdrawing methylsulfonylphenyl group is expected to have a minor acid-strengthening effect on the phenolic proton. |
| LogP | 2.5 - 3.5 | The LogP of 2-cyanophenol is 1.66.[5] The addition of the methylsulfonylphenyl group will increase the lipophilicity. |
Synthesis and Purification
A highly plausible and efficient method for the synthesis of 2-Cyano-5-(3-methylsulfonylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction .[6][7][8][9][10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aromatic rings.
The proposed synthetic strategy involves the coupling of a halogenated cyanophenol derivative with a methylsulfonylphenylboronic acid. A likely set of starting materials would be 2-bromo-6-cyanophenol and (3-(methylsulfonyl)phenyl)boronic acid .
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Cyano-5-(3-methylsulfonylphenyl)phenol via Suzuki-Miyaura coupling.
Experimental Protocol
The following is a general, exemplary protocol based on established Suzuki-Miyaura coupling procedures.[7][9] Optimization of specific conditions (catalyst, base, solvent, temperature, and reaction time) would be necessary for this particular transformation.
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Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-6-cyanophenol (1.0 eq.), (3-(methylsulfonyl)phenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
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Catalyst and Solvent Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a degassed solvent system like a mixture of toluene and water (4:1 v/v).
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Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Cyano-5-(3-methylsulfonylphenyl)phenol.
Analytical Characterization
The structure and purity of the synthesized 2-Cyano-5-(3-methylsulfonylphenyl)phenol would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the aromatic protons, the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and the methyl protons of the sulfonyl group.
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¹³C NMR will display distinct signals for the aromatic carbons, the cyano carbon, and the methyl carbon of the sulfonyl group.
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-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and the S=O stretches of the sulfonyl group.
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 2-Cyano-5-(3-methylsulfonylphenyl)phenol, its structural motifs are present in various biologically active molecules. Biphenyl-containing compounds have been investigated for a wide range of therapeutic applications.[11]
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Anticancer Activity: The biphenyl scaffold is a common feature in many anticancer agents.[12][13] The presence of a cyano group can also contribute to cytotoxic effects.[14] The molecule could be screened for its ability to inhibit cancer cell proliferation.
-
Antimicrobial Properties: Phenolic compounds are known for their antimicrobial activities.[11] The combination of a phenol with a biphenyl structure could lead to compounds with antibacterial or antifungal properties.
-
Enzyme Inhibition: The specific arrangement of functional groups might allow the molecule to act as an inhibitor for various enzymes. For instance, some biphenyl derivatives have been explored as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy.[15]
The following diagram illustrates a general workflow for preliminary biological screening of a novel compound like 2-Cyano-5-(3-methylsulfonylphenyl)phenol.
Caption: General workflow for the initial biological screening of a novel chemical entity.
Safety and Handling
The toxicological properties of 2-Cyano-5-(3-methylsulfonylphenyl)phenol have not been determined. However, based on its structure, certain precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity Concerns:
-
Phenolic Compounds: Phenols can be corrosive and toxic.
-
Nitriles: Some nitriles can release cyanide in vivo.[1]
-
Biphenyls: Biphenyl itself can cause eye and skin irritation, and toxic effects on the liver, kidneys, and nervous system with high exposure.[16] Polychlorinated biphenyls (PCBs) are known persistent organic pollutants with significant health risks, although the toxicological profile of a monosubstituted methylsulfonyl biphenyl is likely different.[17][18]
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Cyano-5-(3-methylsulfonylphenyl)phenol, or 3'-hydroxy-5'-(methylsulfonyl)-[1,1'-biphenyl]-2-carbonitrile, represents an interesting yet underexplored chemical entity. This guide has provided a theoretical framework for its physicochemical properties, a plausible synthetic route, and potential areas of biological investigation. The combination of a phenol, a nitrile, and a methylsulfonyl group on a biphenyl scaffold makes it a promising candidate for further research in medicinal chemistry and materials science. Experimental validation of the predicted properties and synthetic protocol is a necessary next step to fully elucidate the potential of this compound.
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